molecular formula C22H22N6O B2426169 4-tert-butyl-N'-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}benzohydrazide CAS No. 881082-93-5

4-tert-butyl-N'-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}benzohydrazide

Cat. No.: B2426169
CAS No.: 881082-93-5
M. Wt: 386.459
InChI Key: YRTRKYXYTVJNCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 4-tert-butyl-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide typically involves multiple steps. One common method includes the condensation of 4-tert-butylbenzohydrazide with 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-carbaldehyde under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Biological Activity

4-tert-butyl-N'-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}benzohydrazide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C20H24N6O
  • Molecular Weight : 364.45 g/mol

Antitumor Activity

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives, including this compound, exhibit significant antitumor properties. They have been shown to inhibit key oncogenic pathways, particularly those involving BRAF(V600E) mutations, which are prevalent in various cancers such as melanoma. In vitro studies demonstrated that derivatives like this compound can reduce cell proliferation in BRAF-mutant cancer cell lines by inducing apoptosis and inhibiting tumor growth factors .

Anti-inflammatory Effects

The compound also displays anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Antimicrobial Activity

In addition to its antitumor and anti-inflammatory effects, this compound has demonstrated antimicrobial activity against various bacterial strains. In vitro assays revealed that it disrupts bacterial cell membranes, leading to cell lysis. This mechanism was observed in studies involving Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial efficacy .

Case Study 1: Antitumor Efficacy

A study conducted on a series of pyrazole derivatives showed that this compound exhibited a notable IC50 value against BRAF(V600E) mutant melanoma cells. The results indicated a significant reduction in cell viability compared to control groups, supporting its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine models, administration of the compound resulted in decreased levels of nitric oxide (NO) and pro-inflammatory cytokines. The findings suggest that the compound may modulate inflammatory pathways effectively, providing insights into its use for chronic inflammatory conditions.

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
AntitumorInhibition of BRAF pathway; Induction of apoptosis
Anti-inflammatoryInhibition of TNF-α and IL-6 production
AntimicrobialDisruption of bacterial cell membranes

Properties

IUPAC Name

4-tert-butyl-N'-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O/c1-22(2,3)16-11-9-15(10-12-16)21(29)27-26-19-18-13-25-28(20(18)24-14-23-19)17-7-5-4-6-8-17/h4-14H,1-3H3,(H,27,29)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTRKYXYTVJNCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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